Cas no 1421923-86-5 ((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)

(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide is a specialized heterocyclic compound featuring a trifluoromethyl-substituted phenyl group linked to a 1,2,4-triazole core, further conjugated with a pyrazine-acrylohydrazide moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The presence of multiple trifluoromethyl groups enhances lipophilicity and metabolic stability, while the triazole and pyrazine rings contribute to strong binding interactions with biological targets. Its conjugated acrylohydrazide linker offers potential for further functionalization. This compound is particularly suited for applications requiring high selectivity and stability, such as enzyme inhibition or receptor modulation studies.
(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide structure
1421923-86-5 structure
商品名:(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
CAS番号:1421923-86-5
MF:C17H11F6N7O
メガワット:443.30596280098
MDL:MFCD28559396
CID:2091950
PubChem ID:71493320

(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide 化学的及び物理的性質

名前と識別子

    • (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
    • KPT-330, (E)-RN
    • E-RN
    • KPT-330
    • KPT330Selinexor
    • (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
    • MVY2AE6R24
    • KPT330
    • (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
    • AOB87790
    • (2E)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-N'-(pyrazin-2-yl)prop-2-enehydrazide
    • (E)-Selinexor
    • SCHEMBL14678127
    • (E)-3-(3-(3,5-bis(trifluoromethyl) phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
    • UNII-MVY2AE6R24
    • (E)-KPT330
    • Selinexor trans-isomer
    • O=C(NNC1=NC=CN=C1)/C=C/N2N=C(C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)N=C2
    • NCGC00480894-01
    • CHEMBL4556256
    • 2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-, 2-(2-pyrazinyl)hydrazide, (2E)-
    • AKOS027251950
    • SELINEXOR, TRANS
    • SCHEMBL14678131
    • 1421923-86-5
    • WGC92386
    • DS-10232
    • (E)-kpt-330
    • 2-Propenoic acid, 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-, 2-(2-pyrazinyl)hydrazide, (2E)-
    • TRANS-SELINEXOR
    • GLXC-90087
    • AC-35216
    • N11424
    • KPT330,(E)-
    • KPT-330, (E)-
    • 1421923-86-5 (E-isomer)
    • (E)-RN
    • KPT-330 (E)
    • Q27284261
    • C17H11F6N7O
    • (E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
    • MDL: MFCD28559396
    • インチ: 1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+
    • InChIKey: DEVSOMFAQLZNKR-DAFODLJHSA-N
    • ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C2N=CN(/C=C/C(NNC3C=NC=CN=3)=O)N=2)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 443.09292697g/mol
  • どういたいしつりょう: 443.09292697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 621
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 97.6

(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide セキュリティ情報

(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1844-2mg
KPT330,(E)-
1421923-86-5 99.26%
2mg
¥ 472 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1844-1 mg
KPT330
1421923-86-5 98.69%
1mg
¥262.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1844-25 mg
KPT330
1421923-86-5 98.69%
25mg
¥1920.00 2022-02-28
Ambeed
A277355-250mg
(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
1421923-86-5 95%
250mg
$364.0 2024-06-01
Alichem
A099001107-1g
(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
1421923-86-5 95%
1g
1,185.60 USD 2021-06-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S872661-5mg
Selinexor (KPT-330)
1421923-86-5 ≥98%
5mg
¥794.70 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1844-25 mg
KPT330,(E)-
1421923-86-5 98.69%
25mg
¥1920.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1844-1 g
KPT330,(E)-
1421923-86-5 98.69%
1g
¥28000.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1844-10mg
KPT330,(E)-
1421923-86-5 99.26%
10mg
¥ 904 2023-09-07
1PlusChem
1P001IDZ-100mg
2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-, 2-(2-pyrazinyl)hydrazide, (2E)-
1421923-86-5 97%
100mg
$606.00 2024-06-20

(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide 関連文献

(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazideに関する追加情報

Research Brief on (E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide (CAS: 1421923-86-5)

The compound (E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide (CAS: 1421923-86-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific protein-protein interactions (PPIs) involved in inflammatory and oncogenic pathways. The presence of the trifluoromethyl groups and the triazole ring in its structure enhances its binding affinity and metabolic stability, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mode with target proteins, providing insights for further optimization.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways, such as NF-κB and STAT3, which are critical in cancer and autoimmune diseases. Notably, its hydrazide moiety has been shown to interact with specific amino acid residues in the target proteins, leading to potent inhibition. These findings are supported by recent publications in high-impact journals, including the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.

Ongoing research is exploring the compound's potential in combination therapies, particularly with existing chemotherapeutic agents, to enhance efficacy and reduce resistance. Preliminary data suggest synergistic effects when used alongside checkpoint inhibitors, opening new avenues for immunotherapy applications. However, challenges such as bioavailability and toxicity profiles remain to be addressed in preclinical studies.

In conclusion, (E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties and biological activity warrant further investigation, particularly in the context of personalized medicine and targeted therapy. Future studies should focus on optimizing its pharmacokinetic properties and validating its safety in clinical trials.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1421923-86-5)(E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
A885214
清らかである:99%
はかる:250mg
価格 ($):328.0